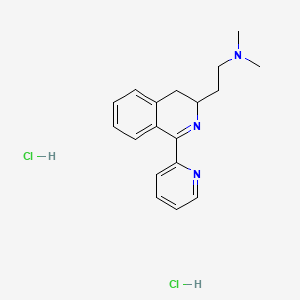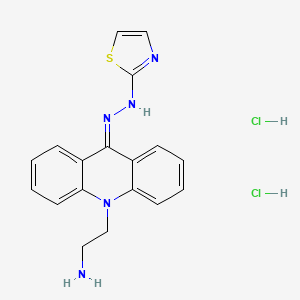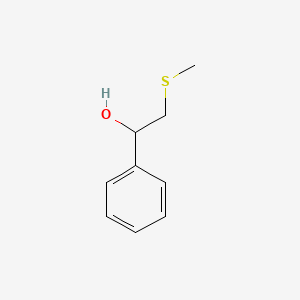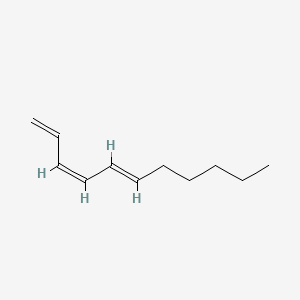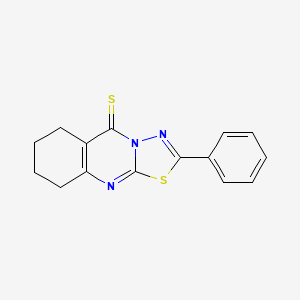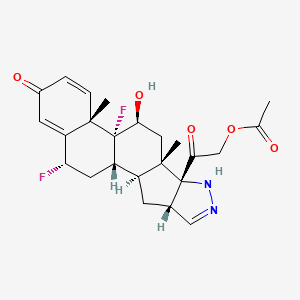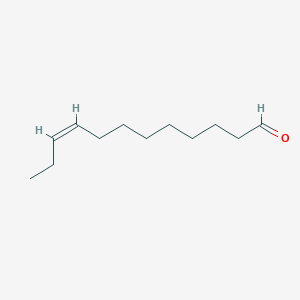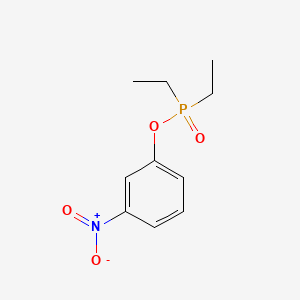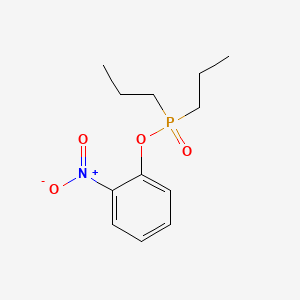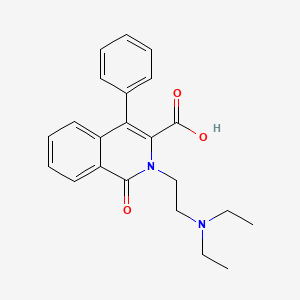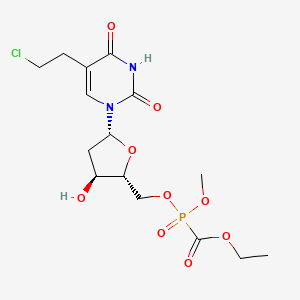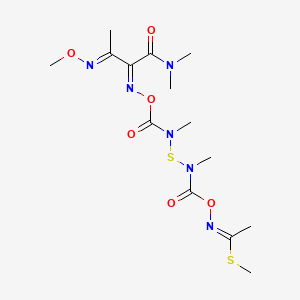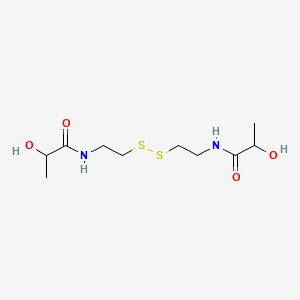
Dithiodiethyl bis-lactamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiodiethyl bis-lactamide is a compound known for its unique chemical structure and properties. The name indicates the presence of sulfur (thio) and ethyl groups, along with lactamide, which is a derivative of lactam. Lactams are cyclic amides, and this compound is particularly noted for its applications in skincare and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dithiodiethyl bis-lactamide typically involves the reaction of ethyl lactamide with sulfur-containing reagents. The process may include steps such as:
Thioether Formation: Ethyl lactamide reacts with a sulfur donor under controlled conditions to form the dithiodiethyl linkage.
Cyclization: The intermediate product undergoes cyclization to form the lactamide ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may involve the conversion of the dithiodiethyl linkage to simpler thiol groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted lactamides.
Wissenschaftliche Forschungsanwendungen
Dithiodiethyl bis-lactamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug design and delivery systems.
Industry: Utilized in the formulation of skincare products due to its skin-conditioning properties
Wirkmechanismus
The mechanism of action of dithiodiethyl bis-lactamide involves its interaction with molecular targets through its sulfur and lactamide groups. These interactions can modulate various biological pathways, leading to effects such as antimicrobial activity. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Beta-Lactams: Known for their antibiotic properties.
Gamma-Lactams: Used in drug design for various therapeutic applications.
Delta-Lactams: Studied for their potential in treating diseases like cancer and diabetes.
Uniqueness: Dithiodiethyl bis-lactamide stands out due to its unique dithiodiethyl linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
168961-93-1 |
|---|---|
Molekularformel |
C10H20N2O4S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[2-[2-(2-hydroxypropanoylamino)ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C10H20N2O4S2/c1-7(13)9(15)11-3-5-17-18-6-4-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
DKEJNVCUEGAJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


